molecular formula C17H20N2O5S B7535169 N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide

N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide

Cat. No. B7535169
M. Wt: 364.4 g/mol
InChI Key: VCYYJNOOFLDNTB-UHFFFAOYSA-N
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Description

N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide, also known as MPT0B392, is a novel compound that has been attracting attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide involves the inhibition of various signaling pathways, including PI3K/Akt, NF-κB, and MAPK pathways. By inhibiting these pathways, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can induce cell cycle arrest, apoptosis, and reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC. In vivo studies have shown that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can reduce tumor growth, inflammation, and oxidative stress.

Advantages and Limitations for Lab Experiments

N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity. However, its low solubility and stability can limit its use in certain experiments. Additionally, the lack of in vivo toxicity data can be a limitation for its use in animal studies.

Future Directions

There are several future directions for the research of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide. One potential direction is to study its efficacy in combination with other anticancer drugs. Another direction is to investigate its potential as a neuroprotective agent in neurodegenerative disorders. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetics in vivo.
Conclusion:
In conclusion, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various signaling pathways, and it has several biochemical and physiological effects. While it has advantages for lab experiments, its limitations and future directions need to be further investigated.

Synthesis Methods

The synthesis of N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide involves a series of chemical reactions starting from 2-methoxyphenol, which is converted to 2-(2-methoxyphenoxy)ethylamine. This intermediate compound is then reacted with chlorosulfonic acid to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with acetic anhydride to produce N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide.

Scientific Research Applications

N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.

properties

IUPAC Name

N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-13(20)19-14-7-9-15(10-8-14)25(21,22)18-11-12-24-17-6-4-3-5-16(17)23-2/h3-10,18H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYYJNOOFLDNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide

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